Cas no 30384-93-1 (2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/30384-93-1x500.png)
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-3-carboxaldehyde,2-methyl-
- (+)-(1S,2S)-3-formyl-2-methyl-imidazo[1,2-a]pyridine
- 2-methyl-4-hydroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
- 2-Methylimidazo<1,2-a>pyridin-3-carboxaldehyd
- 2-metilimidazo<1,2-a>piridin-3-carbossaldeide
- 3-Formyl-2-methylimidazo<1,2-a>pyridine
- 3-Formyl-2-methyllimidazo[1,2-a]pyridine
- F2124-0673
- 2-methyl-h-imidazo[1,2-a]pyridine-3-carbaldehyde
- MCSIFRRJDAQKML-UHFFFAOYSA-N
- AB11614
- IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE, 2-METHYL-
- PS-5809
- 30384-93-1
- DTXSID90374949
- CS-0038253
- MFCD02251327
- InChI=1/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
- MCSIFRRJDAQKML-UHFFFAOYSA-
- AM803662
- BB 0258401
- EN300-00962
- FT-0677879
- SCHEMBL858446
- J-510055
- 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde, AldrichCPR
- Z56792097
- A820349
- BP-10987
- AKOS000121641
- 2-Methylh-imidazo[1,2-a]pyridine-3-carbaldehyde;
- DB-010889
-
- MDL: MFCD02251327
- インチ: InChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
- InChIKey: MCSIFRRJDAQKML-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=O)N2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 160.06400
- どういたいしつりょう: 160.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 121-122 ºC (benzene )
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.622
- ようかいど: 極微溶性(0.88 g/l)(25ºC)、
- PSA: 34.37000
- LogP: 1.45520
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
- 危険レベル:IRRITANT
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-00962-10.0g |
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 95% | 10g |
$530.0 | 2023-05-01 | |
Enamine | EN300-00962-0.05g |
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 95% | 0.05g |
$22.0 | 2023-11-13 | |
Enamine | EN300-00962-0.25g |
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 95% | 0.25g |
$47.0 | 2023-11-13 | |
OTAVAchemicals | 1210404-100MG |
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 90% | 100MG |
$104 | 2023-06-30 | |
Chemenu | CM151012-5g |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 96% | 5g |
$*** | 2023-03-31 | |
TRC | M320918-500mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 500mg |
$ 185.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC977-1g |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 97% | 1g |
868.0CNY | 2021-08-04 | |
TRC | M320918-50mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020296-500mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 500mg |
1527.0CNY | 2021-07-06 | ||
Chemenu | CM151012-1g |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 96% | 1g |
$*** | 2023-03-31 |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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9. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-Methylimidazo[1,2-a]pyridine-3-carbaldehydeに関する追加情報
Introduction to 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 30384-93-1) and Its Emerging Applications in Chemical Biology
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 30384-93-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the imidazopyridine class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of a carbaldhyde functional group at the 3-position of the imidazopyridine core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in biological assays.
The imido[1,2-a]pyridine framework is known for its ability to interact with biological targets such as enzymes and receptors, which has led to its incorporation into numerous pharmacophores. The 3-carbaldehyde moiety, in particular, serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through condensation reactions with nucleophiles. This feature has been exploited in the development of novel heterocyclic compounds with potential therapeutic applications.
In recent years, there has been a surge in research focused on imidazopyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. One of the most compelling aspects of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is its role as a key intermediate in the synthesis of more sophisticated molecules designed to modulate biological pathways.
Recent advancements in chemical biology have highlighted the importance of small molecules like 30384-93-1 in understanding complex biological processes. The ability to precisely modify the structure of these compounds allows researchers to fine-tune their interactions with biological targets. For instance, modifications at the methyl group on the imidazopyridine ring can influence electronic properties and binding affinity, making it possible to develop more potent and selective inhibitors.
The carbaldehyde functionality at the 3-position is particularly interesting because it can undergo various chemical transformations, including condensation with amines to form Schiff bases or reduction to alcohols. These reactions are fundamental in medicinal chemistry for generating new molecular structures with tailored biological activities. Moreover, the imido[1,2-a]pyridine core itself has been shown to be a privileged scaffold in drug design, contributing to its frequent occurrence in bioactive molecules.
Current research is exploring the potential of 30384-93-1 in the development of treatments for various diseases. For example, studies have indicated that derivatives of this compound may have applications in oncology by inhibiting key enzymes involved in cancer cell proliferation. Additionally, its structural features make it a candidate for designing agents targeting infectious diseases, where imidazopyridine derivatives have shown promise as antiviral agents.
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with readily available precursors and employs catalytic methods to construct the imidazopyridine ring system. The introduction of the carbaldhyde group is often achieved through oxidation or formylation reactions, showcasing the versatility of this intermediate.
In conclusion, 30384-93-1 represents a significant compound in the realm of chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde will undoubtedly play an increasingly important role in addressing some of today's most pressing medical challenges.
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